4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline

Catalog No.
S13976575
CAS No.
M.F
C12H11F3N2S
M. Wt
272.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinolin...

Product Name

4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline

IUPAC Name

2-[8-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine

Molecular Formula

C12H11F3N2S

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C12H11F3N2S/c13-12(14,15)9-3-1-2-8-10(18-7-5-16)4-6-17-11(8)9/h1-4,6H,5,7,16H2

InChI Key

QHLMVSIMKGPPLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)SCCN

4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline is a synthetic organic compound characterized by its unique structure, which includes a quinoline core substituted with a trifluoromethyl group at the 8-position and an aminoethylthio group at the 4-position. This compound is notable for its potential applications in medicinal chemistry and biological research due to the presence of both electron-withdrawing and nucleophilic functional groups, which can influence its reactivity and biological interactions.

  • Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The quinoline ring can be reduced to yield dihydroquinoline derivatives.
  • Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed.
  • Substitution: Nucleophiles like amines or thiols can be utilized in substitution reactions, typically in the presence of a base.

Research indicates that 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline exhibits significant biological activities. It has been shown to interact with various biological macromolecules, including DNA and proteins, which suggests its potential as an antimicrobial agent or in cancer therapy. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate cell membranes. Studies have demonstrated its efficacy against different cancer cell lines, although further research is needed to fully elucidate its mechanisms of action.

The synthesis of 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline typically involves the following steps:

  • Formation of the Quinoline Core: The quinoline structure can be synthesized through various methods, including the Skraup reaction, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
  • Introduction of the Trifluoromethyl Group: This can be achieved via nucleophilic substitution using trifluoromethyl iodide.
  • Thioether Formation: The final step involves reacting the quinoline derivative with 2-aminoethanethiol under basic conditions to form the desired thioether linkage.

Industrial production may optimize these steps for higher yields and purity using advanced techniques such as continuous flow reactors.

4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline has several applications:

  • Medicinal Chemistry: It serves as a pharmacophore in drug design due to its ability to interact with biological targets.
  • Biological Studies: The compound's interactions with proteins and nucleic acids make it useful for studying biochemical pathways.
  • Material Science: Its unique electronic properties allow for potential applications in organic electronics and advanced materials development.

Interaction studies have shown that 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline can bind to various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions are crucial for understanding its mechanism of action and therapeutic potential. The compound's ability to modulate protein function may lead to insights into its role in disease processes.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinolineSimilar quinoline core with a different substitution patternDifferent position of trifluoromethyl group affects reactivity
2-Hydroxy-4-(trifluoromethyl)quinolineHydroxy group instead of aminoethylthioPotentially different biological activity due to hydroxyl group
7-Chloro-4-aminoquinolineChlorine substitution instead of trifluoromethylKnown for antimalarial properties

These compounds highlight the uniqueness of 4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline through variations in substitution patterns that influence their chemical reactivity and biological activity. Each compound's specific functional groups contribute to distinct pharmacological profiles, making them suitable for different applications in medicinal chemistry and biological research.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

272.05950402 g/mol

Monoisotopic Mass

272.05950402 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types